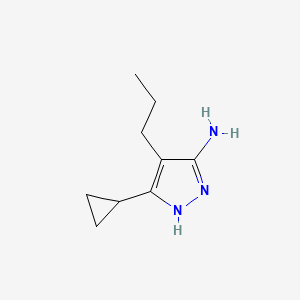

3-cyclopropyl-4-propyl-1H-pyrazol-5-amine

説明

Significance of Pyrazole (B372694) Derivatives in Synthetic Organic Chemistry

Pyrazole derivatives are highly valued building blocks in synthetic organic chemistry. Their utility stems from the versatile reactivity of the pyrazole ring, which can be functionalized at various positions to create a diverse array of molecular architectures. beilstein-journals.orgnih.gov The presence of two nitrogen atoms imparts unique chemical characteristics, allowing for reactions such as N-alkylation, N-acylation, and electrophilic substitution, typically at the 4-position.

These compounds serve as crucial precursors in the agrochemical and pharmaceutical industries. nih.gov The 5-aminopyrazole scaffold, in particular, is a key synthon for the construction of fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines, which are prevalent in many biologically active molecules. beilstein-journals.orgnih.gov The condensation reaction of 5-aminopyrazoles with various bi-electrophilic reagents is a common and powerful strategy for assembling these complex fused rings. beilstein-journals.org Methodologies for synthesizing 3,4,5-trisubstituted pyrazoles have been developed, including solid-phase synthesis techniques, which allow for the efficient creation of libraries of these compounds for screening and development. beilstein-journals.orgnih.gov

Fundamental Structural Characteristics of the Pyrazole Heterocycle

The pyrazole ring possesses a unique set of structural features that dictate its chemical behavior. These include its aromatic nature and the propensity for tautomerism, especially in asymmetrically substituted derivatives like 1H-pyrazol-5-amines.

A critical feature of asymmetrically substituted 1H-pyrazoles, including 3-cyclopropyl-4-propyl-1H-pyrazol-5-amine, is prototropic tautomerism. This phenomenon involves the migration of a proton between different positions on the molecule, leading to the existence of two or more structural isomers that are in dynamic equilibrium.

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring (N1 and N2). For a 3,5-disubstituted pyrazole, this results in two distinct tautomeric forms. For example, in 3(5)-aminopyrazole, the amino group can be at either the 3- or 5-position relative to the NH proton.

Figure 1: Annular Tautomerism in 3(5)-Aminopyrazole.

Figure 1: Annular Tautomerism in 3(5)-Aminopyrazole.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solid or solution). researchgate.netfu-berlin.de Theoretical calculations and experimental studies, such as NMR spectroscopy and X-ray crystallography, are used to investigate the relative stabilities of the tautomers. researchgate.netfu-berlin.denih.gov For instance, in the solid state, 4-substituted 3(5)-aminopyrazoles have been found to exist predominantly as the 3-amino tautomer. researchgate.net In solution, the equilibrium can be shifted. For example, in DMSO, which is a polar solvent, the more polar 5-amino tautomer can be stabilized. researchgate.net Quantum chemical calculations have shown that the 3-amino tautomer of the parent 3(5)-aminopyrazole is more stable than the 5-amino tautomer in the gas phase. mdpi.com

In addition to annular tautomerism, 5-aminopyrazoles can theoretically exhibit side-chain tautomerism, involving the migration of a proton from the ring nitrogen to the exocyclic amino group, resulting in an imino form (a pyrazol-5(4H)-imine).

Figure 2: Side-Chain (Amino-Imino) Tautomerism in 5-Aminopyrazole.

Figure 2: Side-Chain (Amino-Imino) Tautomerism in 5-Aminopyrazole.

However, the amino form is generally considered to be significantly more stable than the imino form due to the preservation of the aromaticity of the pyrazole ring in the amino tautomer. Spectroscopic and computational studies overwhelmingly support the predominance of the amino tautomer in 5-aminopyrazole systems.

Prototropic Tautomerism in 1H-Pyrazol-5-amines: Theoretical Considerations and Experimental Manifestations

Overview of the this compound Structural Motif

While specific experimental data for this compound is not extensively available in the literature, its structural characteristics and chemical properties can be inferred from closely related and well-studied analogs. The core structure is a 3,4,5-trisubstituted pyrazole.

The key structural features are:

A 5-amino group: This group is a strong electron-donating group, which influences the electronic properties of the pyrazole ring and is a key site for further chemical modification. beilstein-journals.org

A 3-cyclopropyl group: The cyclopropyl (B3062369) group can exhibit electronic properties similar to a double bond, potentially participating in conjugation with the pyrazole ring. stackexchange.com This can influence the aromaticity and reactivity of the heterocycle.

A 4-propyl group: This alkyl group is an electron-donating group through an inductive effect. Its presence at the 4-position can influence the regioselectivity of further electrophilic substitution reactions.

The combination of these substituents leads to an asymmetrically substituted pyrazole, which will exhibit the tautomerism discussed previously. The equilibrium between the this compound and the 5-cyclopropyl-4-propyl-1H-pyrazol-3-amine tautomers will be determined by the interplay of the electronic and steric effects of the substituents and the surrounding environment.

The general synthetic route to such 3,4,5-trisubstituted 5-aminopyrazoles often involves the condensation of a substituted β-ketonitrile with hydrazine (B178648) or a hydrazine derivative. nih.gov For the target molecule, a plausible precursor would be 2-(cyclopropylcarbonyl)-3-propylbutanenitrile.

Below is a table summarizing the key properties of a closely related compound, 3-Amino-5-cyclopropyl-1H-pyrazole, which lacks the 4-propyl group. These properties provide a reasonable estimate for the characteristics of the title compound.

| Property | Value (for 3-Amino-5-cyclopropyl-1H-pyrazole) | Reference |

| Molecular Formula | C₆H₉N₃ | sigmaaldrich.com |

| Molecular Weight | 123.16 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 1.159 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.566 | sigmaaldrich.com |

Unique Contributions of Cyclopropyl and Propyl Substituents to Pyrazole Architecture

The specific substitution pattern of this compound is particularly noteworthy due to the distinct properties conferred by the cyclopropyl and propyl groups.

Stereochemical Considerations and Conformational Analysis of Alkyl and Cyclopropyl Groups on the Pyrazole Ring

The stereochemistry and conformational preferences of the substituents on the pyrazole ring are critical determinants of a molecule's interaction with chiral biological systems like enzymes and receptors.

The propyl group , being a flexible alkyl chain, can adopt various conformations through rotation about its C-C bonds. nih.gov The most stable conformations are typically staggered (anti and gauche) to minimize steric hindrance. nih.gov The specific conformational preference of the propyl group at the 4-position of the pyrazole ring would be influenced by steric interactions with the adjacent cyclopropyl group at the 3-position and the amino group at the 5-position. Computational modeling and spectroscopic techniques like NMR are often used to determine the preferred orientation of such alkyl chains on heterocyclic rings. researchgate.net Understanding these conformational dynamics is crucial, as the three-dimensional shape of the molecule is paramount for effective binding to a biological target. The dynamic nature of the propyl group allows it to adapt its shape to fit into a binding site, a property that contrasts with the conformationally locked cyclopropyl substituent.

Structure

3D Structure

特性

分子式 |

C9H15N3 |

|---|---|

分子量 |

165.24 g/mol |

IUPAC名 |

5-cyclopropyl-4-propyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H15N3/c1-2-3-7-8(6-4-5-6)11-12-9(7)10/h6H,2-5H2,1H3,(H3,10,11,12) |

InChIキー |

RECZGRXKHMKDFT-UHFFFAOYSA-N |

正規SMILES |

CCCC1=C(NN=C1N)C2CC2 |

製品の起源 |

United States |

Computational and Quantum Chemical Characterization of 3 Cyclopropyl 4 Propyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It is instrumental in predicting molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. medicalresearchjournal.org For pyrazole (B372694) derivatives, a common and effective approach involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). researchgate.netresearchgate.net This functional provides reliable results for a wide range of organic molecules.

To accurately describe the electronic distribution, a suitable basis set is crucial. The Pople-style basis set, such as 6-311++G(d,p), is frequently employed for this class of compounds. researchgate.netmdpi.com This basis set is characterized as follows:

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility.

++G: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are important for accurately modeling lone pairs, anions, and non-covalent interactions.

(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions account for the non-spherical nature of electron density in molecules and are essential for accurate geometry and energy predictions. youtube.comgaussian.com

Geometric optimization would be performed using this methodology to find the lowest energy structure of the molecule on the potential energy surface. Subsequent frequency calculations are necessary to confirm that the optimized structure corresponds to a true energy minimum, identifiable by the absence of imaginary frequencies. acs.org

The optimized geometry of 3-cyclopropyl-4-propyl-1H-pyrazol-5-amine would reveal key structural features. The central 1H-pyrazole ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. The substituents—cyclopropyl (B3062369), propyl, and amine groups—will adopt specific spatial orientations to minimize steric hindrance.

The rotational freedom of the C-C single bonds in the propyl group allows for various conformations (e.g., anti, gauche). The lowest energy conformer would likely feature a staggered arrangement to reduce torsional strain. Similarly, the orientation of the cyclopropyl ring relative to the pyrazole core will be optimized to achieve maximal stability. The amine group (-NH2) is also expected to be nearly coplanar with the pyrazole ring to facilitate electronic delocalization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical descriptors of molecular stability and reactivity. nih.gov

E(HOMO): Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

E(LUMO): Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

Based on studies of similar pyrazole derivatives, the expected energy values for this compound are presented in the table below. nih.gov

| Parameter | Predicted Energy (eV) |

| E(HOMO) | -6.1 to -5.5 |

| E(LUMO) | -1.1 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

Note: These values are illustrative and based on typical DFT calculations for substituted pyrazoles. Actual values would require specific computation for the title compound.

The spatial distribution of the HOMO and LUMO electron densities indicates the most likely sites for electrophilic and nucleophilic attacks, respectively. nih.gov

HOMO Distribution: The HOMO density is expected to be concentrated on the most electron-rich parts of the molecule. For this compound, this would likely be localized over the pyrazole ring and the nitrogen atom of the amine group. This suggests that these areas are the primary sites for electrophilic attack.

LUMO Distribution: The LUMO density is typically spread across the molecule but can show higher density on atoms that can accommodate electrons. In this case, the LUMO is likely distributed over the pyrazole ring's carbon and nitrogen atoms. These regions would be the most probable sites for a nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites for intermolecular interactions. nih.gov The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, providing a guide to the molecule's reactive behavior. researchgate.net

For this compound, the MEP map would likely exhibit the following features:

Negative Regions (Red/Yellow): These areas have an excess of electron density and are characteristic of nucleophilic sites. The most negative potential is expected around the nitrogen atoms of the pyrazole ring and the lone pair of the amine nitrogen, making them susceptible to electrophilic attack and hydrogen bond donation. nih.govnih.gov

Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites. The hydrogen atoms of the amine group (-NH2) and the N-H of the pyrazole ring would show a strong positive potential, indicating they are the most likely sites for nucleophilic attack and can act as hydrogen bond donors. nih.govresearchgate.net

Neutral Regions (Green): The cyclopropyl and propyl hydrocarbon portions of the molecule would exhibit a relatively neutral electrostatic potential.

This detailed charge distribution map complements the FMO analysis, providing a comprehensive picture of the molecule's reactivity and potential interaction sites. researchgate.net

Based on the conducted research, a detailed computational and quantum chemical characterization for the specific compound “this compound” is not available in the public domain. Scholarly articles and databases lack specific studies on this molecule that would provide the necessary data for a thorough analysis as requested in the outline.

Therefore, it is not possible to generate an article with specific research findings, data tables, and in-depth analysis for the following sections:

Theoretical Spectroscopic Parameter Predictions

Computational NMR Chemical Shifts (GIAO Method)

While general principles of computational chemistry and the known reactivity of similar 5-aminopyrazole derivatives could be discussed, this would not adhere to the strict instruction of focusing solely on "this compound" and would require making assumptions not supported by specific scientific literature on this compound. To maintain scientific accuracy and avoid generating unsubstantiated information, the article cannot be written as requested.

Vibrational Frequency Calculations (FT-IR, Raman)

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the prediction and assignment of fundamental vibrational modes observable in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netderpharmachemica.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and computational approximations.

For this compound, the vibrational spectrum can be divided into several key regions corresponding to the functional groups present: the pyrazole ring, the amine group, the cyclopropyl group, and the propyl group.

N-H Vibrations: The amine (NH2) group is expected to show characteristic asymmetric and symmetric stretching vibrations at higher wavenumbers, typically in the 3400-3500 cm⁻¹ range. researchgate.net Bending (scissoring) vibrations for the NH2 group are anticipated around 1600-1650 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching of the pyrazole ring and the aliphatic C-H stretching of the cyclopropyl and propyl groups are predicted to appear in the 2900-3100 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching of the CH3 and CH2 groups in the propyl chain will contribute to this region. derpharmachemica.com

Ring Vibrations: The pyrazole ring itself will exhibit characteristic stretching and deformation modes. C=N and C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. Ring breathing and other deformation modes will appear at lower frequencies.

Cyclopropyl and Propyl Vibrations: The cyclopropyl group has distinct vibrational modes, including ring breathing and C-H stretching. The propyl group will show scissoring, wagging, twisting, and rocking vibrations for its CH2 and CH3 components in the fingerprint region (below 1500 cm⁻¹).

A representative set of predicted vibrational frequencies and their assignments for this compound, based on studies of similar pyrazole structures, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3505 | Medium | NH₂ Asymmetric Stretching |

| 3410 | Strong | NH₂ Symmetric Stretching |

| 3090 | Medium | Pyrazole C-H Stretching |

| 2960 | Strong | Propyl CH₃ Asymmetric Stretching |

| 2875 | Medium | Propyl CH₃ Symmetric Stretching |

| 1625 | Strong | NH₂ Scissoring (Bending) |

| 1580 | Strong | Pyrazole Ring C=N/C=C Stretching |

| 1460 | Medium | Propyl CH₂ Scissoring |

| 1380 | Medium | Propyl CH₃ Symmetric Bending |

| 1040 | Medium | Cyclopropyl Ring Breathing |

UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic transitions. researchgate.net By calculating the excitation energies and oscillator strengths, one can predict the absorption maxima (λmax).

For this compound, electronic transitions are primarily expected to be of the π → π* type, originating from the pyrazole ring's conjugated system, and potentially n → π* transitions involving the lone pairs on the nitrogen atoms of the amine group and the pyrazole ring. The calculated UV-Vis spectrum in a solvent like ethanol (B145695) or chloroform (B151607) would likely reveal one or more significant absorption bands in the ultraviolet region.

The primary electronic transitions would involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on similar aminopyrazoles show that the HOMO is often localized on the pyrazole ring and the amino group, while the LUMO is distributed across the pyrazole ring's π-system. nih.gov The energy gap between these frontier orbitals is a key determinant of the molecule's electronic properties and reactivity. nih.gov

A hypothetical table of predicted electronic transitions for this compound is shown below.

| Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 225 | 0.45 | HOMO-1 → LUMO | π → π |

| 260 | 0.28 | HOMO → LUMO | π → π |

| 295 | 0.05 | n → LUMO | n → π* |

Advanced Computational Models for Intermolecular Interactions

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, and it allows for the mapping of various properties, such as d_norm, which highlights regions of close intermolecular contact. nih.govnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. researchgate.net For this compound, the analysis would likely reveal the following key interactions:

N-H···N and N-H···C Contacts: The amine group is a potent hydrogen bond donor, and the nitrogen atoms of the pyrazole ring are potential acceptors. Therefore, strong N-H···N hydrogen bonds are likely to be a defining feature of the crystal packing, appearing as sharp spikes on the fingerprint plot. nih.govnih.gov Weaker N-H···C interactions may also be present.

C-H···N and C-H···π Contacts: The various C-H bonds can act as weak hydrogen bond donors, interacting with the nitrogen atoms or the π-system of the pyrazole ring.

Based on analyses of similar amine-substituted heterocyclic compounds, a plausible distribution of intermolecular contacts is tabulated below. nih.govas-proceeding.com

| Contact Type | Contribution (%) |

| H···H | 45-55% |

| N···H / H···N | 20-30% |

| C···H / H···C | 15-25% |

| C···N / N···C | 2-5% |

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics (MD) simulations can provide a detailed understanding of a molecule's behavior in a solvent, including its conformational dynamics and interactions with solvent molecules. eurasianjournals.com For this compound, an MD simulation in a solvent like water or ethanol would illuminate the solvation structure around the molecule.

The simulation would likely show the formation of a stable solvation shell around the polar amine group, with solvent molecules acting as both hydrogen bond donors and acceptors. researchgate.net The hydrophobic propyl and cyclopropyl groups would experience weaker interactions with polar solvents. Analysis of radial distribution functions (RDFs) from the simulation trajectory would quantify the probability of finding solvent atoms at a certain distance from specific atoms on the solute molecule, providing a clear picture of the local solvent environment. These simulations are crucial for understanding how the solvent environment influences the molecule's conformation and potential reactivity. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Substituted Pyrazol 5 Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the constitution and connectivity of 3-cyclopropyl-4-propyl-1H-pyrazol-5-amine.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), propyl, and amino groups, as well as the pyrazole (B372694) ring's N-H proton. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns (multiplicity) reveal the number of neighboring protons.

The protons of the cyclopropyl group are expected to appear in the upfield region of the spectrum. The methine proton (H-1') attached directly to the pyrazole ring would likely resonate as a multiplet due to coupling with the methylene (B1212753) protons of the cyclopropyl ring. These methylene protons (H-2' and H-3') are diastereotopic and would appear as complex multiplets at even higher field.

The propyl group at the C4 position would show three distinct signals. The methylene protons adjacent to the pyrazole ring (H-1'') would be deshielded compared to the other propyl protons and are expected to appear as a triplet. The subsequent methylene protons (H-2'') would resonate as a sextet, and the terminal methyl protons (H-3'') would appear as a triplet in the most upfield region of the propyl signals.

The amino group (NH₂) protons at the C5 position are expected to produce a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. Similarly, the pyrazole N-H proton is also expected to be a broad singlet, with its chemical shift being highly sensitive to the sample conditions.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Pyrazole) | 10.0 - 12.0 | br s | - |

| NH₂ (Amine) | 4.5 - 5.5 | br s | - |

| CH (Cyclopropyl, H-1') | 1.8 - 2.0 | m | - |

| CH₂ (Propyl, H-1'') | 2.3 - 2.5 | t | J = 7.5 |

| CH₂ (Propyl, H-2'') | 1.5 - 1.7 | sext | J = 7.5 |

| CH₃ (Propyl, H-3'') | 0.9 - 1.0 | t | J = 7.5 |

| CH₂ (Cyclopropyl, H-2') | 0.8 - 1.0 | m | - |

| CH₂ (Cyclopropyl, H-3') | 0.6 - 0.8 | m | - |

br s = broad singlet, t = triplet, sext = sextet, m = multiplet

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The pyrazole ring carbons (C3, C4, and C5) are expected to resonate in the aromatic region of the spectrum. The C3 and C5 carbons, being attached to nitrogen atoms, will have characteristic chemical shifts, with the C5 carbon bearing the amino group expected to be significantly upfield due to the electron-donating effect of the nitrogen. The C4 carbon, substituted with the propyl group, will also have a distinct chemical shift within this region.

The carbons of the cyclopropyl group will appear in the upfield aliphatic region, with the methine carbon (C-1') attached to the pyrazole ring being the most deshielded of the three. The two methylene carbons (C-2' and C-3') will resonate at a higher field.

For the propyl group , the methylene carbon attached to the pyrazole ring (C-1'') will be the most deshielded, followed by the next methylene carbon (C-2''), and finally the terminal methyl carbon (C-3'') which will be the most shielded.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Pyrazole) | 145.0 - 150.0 |

| C5 (Pyrazole) | 140.0 - 145.0 |

| C4 (Pyrazole) | 110.0 - 115.0 |

| C-1'' (Propyl, CH₂) | 20.0 - 25.0 |

| C-2'' (Propyl, CH₂) | 22.0 - 27.0 |

| C-3'' (Propyl, CH₃) | 13.0 - 16.0 |

| C-1' (Cyclopropyl, CH) | 8.0 - 12.0 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the methine and methylene protons of the cyclopropyl group. rsc.org It will also clearly show the connectivity within the propyl group, with cross-peaks between H-1'' and H-2'', and between H-2'' and H-3''. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the triplet at δ 2.3-2.5 ppm will correlate with the carbon signal at δ 20.0-25.0 ppm, confirming the assignment of C-1'' of the propyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). researchgate.net This is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule. rsc.org Key expected HMBC correlations for this compound would include:

The cyclopropyl methine proton (H-1') showing a correlation to the C3 and C4 carbons of the pyrazole ring.

The propyl methylene protons (H-1'') correlating with the C3, C4, and C5 carbons of the pyrazole ring.

The amino protons (NH₂) potentially showing correlations to the C4 and C5 carbons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The N-H stretching vibrations of the pyrazole ring and the primary amine are expected in the region of 3100-3500 cm⁻¹. The primary amine (NH₂) typically shows two bands in this region, corresponding to asymmetric and symmetric stretching modes. The pyrazole N-H stretch may appear as a broader band. mdpi.com

C-H Stretching: The C-H stretching vibrations of the propyl and cyclopropyl groups will be observed in the 2850-3000 cm⁻¹ region. pressbooks.pub Aromatic-like C-H stretching from the pyrazole ring, if present, would be at slightly higher wavenumbers (around 3000-3100 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. mdpi.com

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is anticipated to appear around 1580-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ range.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring deformation modes, which may appear in the fingerprint region of the spectrum.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine, Pyrazole) | 3100 - 3500 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N, C=C Stretch (Ring) | 1400 - 1650 | Medium-Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |

| C-H Bend (Aliphatic) | 1370 - 1470 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the C-C stretching vibrations of the propyl and cyclopropyl groups, as well as the symmetric breathing modes of the pyrazole ring. The C=C and C=N stretching vibrations of the pyrazole ring are also expected to be Raman active. The symmetric N-H stretching of the amino group may also be observable. In general, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.

A comprehensive search for specific experimental data on the advanced spectroscopic characterization of this compound did not yield specific results for this particular compound. The scientific literature available within the public domain focuses on structurally related pyrazole derivatives, but does not provide the specific mass spectrometry and single-crystal X-ray diffraction data required to populate the requested article sections for this compound.

Therefore, it is not possible to generate the requested article with the required detailed, informative, and scientifically accurate content and data tables solely focused on this compound at this time.

Chemical Reactivity and Derivatization Pathways of 3 Cyclopropyl 4 Propyl 1h Pyrazol 5 Amine

Reactions Involving the Pyrazol-5-amine Core

The pyrazol-5-amine core is the primary site of reactivity in 3-cyclopropyl-4-propyl-1H-pyrazol-5-amine. The 5-amino group exhibits strong nucleophilic character, while the pyrazole (B372694) ring can undergo electrophilic substitution, although the substitution pattern of the target molecule introduces some constraints.

Nucleophilic Reactivity of the 5-Amino Group

The exocyclic amino group at the C-5 position of the pyrazole ring is a key site for derivatization due to its nucleophilic nature. This allows for the formation of new carbon-nitrogen bonds through reactions such as acylation, alkylation, and arylation.

The 5-amino group of pyrazole derivatives readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is a robust and widely used method for introducing a wide range of functional groups. For instance, the acylation of a similar compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, with different benzoyl chlorides has been reported to proceed efficiently to yield a series of benzamide (B126) derivatives. nih.gov This suggests that this compound would behave similarly.

The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Examples of Acylation Reactions on Related 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | Acylating Agent | Product | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Benzoyl chloride | 1-(4-methoxybenzyl)-3-cyclopropyl-N-phenyl-1H-pyrazol-5-amine | nih.gov |

| 1,3-disubstituted 1H-pyrazol-5-amine | Various acid chlorides | N-(1,3-disubstituted-1H-pyrazol-5-yl)amides | researchgate.net |

The nitrogen atom of the 5-amino group can also act as a nucleophile in alkylation and arylation reactions.

Arylation: The Buchwald-Hartwig cross-coupling reaction is a powerful method for the N-arylation of amines and has been successfully applied to 5-aminopyrazoles. osi.lvresearchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 5-amino group and an aryl halide or triflate. This strategy offers a versatile route to a wide range of N-aryl-5-aminopyrazole derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. osi.lvorganic-chemistry.org

Table 2: Buchwald-Hartwig Arylation of 5-Aminopyrazoles

| 5-Aminopyrazole Substrate | Aryl Halide | Catalyst/Ligand | Product | Reference |

| 1,3-disubstituted 1H-pyrazol-5-amine | Various aryl halides | Pd(OAc)₂ / XPhos | 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines | osi.lvresearchgate.net |

Electrophilic Substitution Reactions on the Pyrazole Ring (e.g., C-4 Functionalization)

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. In general, for pyrazoles, the C-4 position is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. rrbdavc.orgquora.com However, in the case of this compound, the C-4 position is already substituted with a propyl group.

The presence of the propyl group at C-4 will sterically hinder and electronically deactivate this position towards further substitution. The amino group at C-5 is a strong activating group and would direct electrophiles to the ortho and para positions. In this case, the C-4 position is the only available position for such directed substitution. Therefore, electrophilic substitution on the pyrazole ring of this compound is expected to be challenging. Halogenation of 3-aryl-1H-pyrazol-5-amines has been shown to occur at the C-4 position, but this is on substrates where C-4 is unsubstituted. beilstein-archives.org Any electrophilic attack would likely occur on the more reactive amino group or potentially on the cyclopropyl (B3062369) ring under specific conditions.

Transformations of the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions due to its inherent ring strain.

Ring-Opening Reactions of the Cyclopropane (B1198618) under Specific Conditions

The cyclopropane ring in this compound is attached to an aromatic ring and is therefore somewhat stabilized. However, under certain conditions, such as in the presence of strong acids, transition metals, or under radical conditions, the ring can be opened. The regioselectivity of the ring opening would depend on the specific reaction conditions and the nature of the reagents used. For example, acid-catalyzed ring-opening of cyclopropyl ketones often proceeds via protonation of the carbonyl group, followed by nucleophilic attack and cleavage of one of the cyclopropyl C-C bonds. acs.orgnih.gov Similarly, radical-induced ring-opening of cyclopropane derivatives is also a known transformation. beilstein-journals.orgnih.gov While direct examples for the title compound are not available, the presence of the pyrazole ring and its functional groups could influence the reactivity of the cyclopropyl moiety.

Table 3: General Conditions for Cyclopropane Ring-Opening

| Reaction Type | Conditions | Potential Products | Reference |

| Acid-Catalyzed | Strong protic or Lewis acids | Halogenated or rearranged products | nih.gov |

| Metal-Catalyzed | Transition metal complexes (e.g., Ni, Pd) | Cross-coupled or difunctionalized products | chemrxiv.org |

| Radical-Induced | Radical initiators, light | Addition and rearranged products | beilstein-journals.orgnih.gov |

Reactions Involving the Propyl Substituent

The n-propyl group at the C4 position primarily exerts steric and electronic effects on the pyrazole core, but it can also be a site for selective functionalization under specific conditions.

Direct and selective functionalization of the propyl chain in the presence of the reactive pyrazole core and amino group is challenging. Reactions would likely need to proceed via radical mechanisms, which can target C-H bonds. For instance, benzylic-like oxidation at the carbon adjacent to the pyrazole ring is conceivable, although the activation is weaker than in a true benzylic system. Halogenation under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator) could potentially introduce a halogen onto the propyl chain, which could then be used for further derivatization. However, competing reactions at the pyrazole ring or the amino group are likely.

The propyl group at the C4 position plays a significant role in directing the outcome of reactions involving the pyrazole ring. Its presence introduces steric bulk that can hinder the approach of reagents to the adjacent C5-amino group and the N1 position of the pyrazole ring.

In multicomponent reactions, steric hindrance from alkyl groups can be a deciding factor in the reaction pathway. For example, in related systems, the steric bulk of substituents has been shown to prevent certain cyclocondensation pathways. beilstein-journals.org For this compound, the propyl group would sterically disfavor reactions occurring directly at the C4 position and could influence the regioselectivity of electrophilic substitution on the ring, although the primary directing effects come from the existing substituents.

During annulation reactions, such as the formation of pyrazolo[1,5-a]pyrimidines, the propyl group can influence the conformational preferences of intermediates, but it does not typically prevent the cyclization, which primarily involves the N1 and the exocyclic amino group. The regioselectivity of reactions like acylation and Ullmann coupling on the pyrazole nitrogen atoms can be controlled by the steric and electronic characteristics of the substituents. rsc.org The propyl group, being an electron-donating alkyl group, slightly increases the electron density of the pyrazole ring, while its steric profile would disfavor substitution at the adjacent N1 position compared to the more distant N2 (in the tautomeric form where N2 is protonated).

Annulation and Ring-Fused Heterocycle Synthesis Utilizing this compound as a Building Block

The 1,2-diamine-like functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The N1 nitrogen and the C5-amino group can react with bifunctional electrophiles to form new rings.

Pyrazolo[1,5-a]pyrimidines are readily synthesized by the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., β-ketoesters, enaminones, malondialdehyde derivatives). ekb.egmdpi.com The reaction typically proceeds by initial condensation of the exocyclic 5-amino group with one of the carbonyl functions, followed by intramolecular cyclization of the N1 nitrogen onto the second electrophilic center and subsequent dehydration.

For this compound, reaction with acetylacetone (B45752) in a suitable solvent like acetic acid under reflux would be expected to yield 2,7-dimethyl-5-cyclopropyl-6-propylpyrazolo[1,5-a]pyrimidine. The substituents on the resulting pyrimidine (B1678525) ring can be varied by choosing different 1,3-dicarbonyl precursors.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| 1,3-Dicarbonyl Reagent | Expected Product |

|---|---|

| Acetylacetone | 2,7-Dimethyl-5-cyclopropyl-6-propylpyrazolo[1,5-a]pyrimidine |

| Ethyl acetoacetate (B1235776) | 2-Methyl-5-cyclopropyl-6-propyl-7-hydroxypyrazolo[1,5-a]pyrimidine |

The synthesis of the isomeric pyrazolo[3,4-d]pyrimidine ring system involves the reaction of a 5-aminopyrazole with reagents that can provide a single carbon atom to form the pyrimidine ring. nih.govrsc.org Common reagents for this transformation include formic acid, triethyl orthoformate, and formamide (B127407). ekb.eg These compounds are bioisosteres of purines and are of significant interest in medicinal chemistry. nih.govresearchgate.net

Treating this compound with refluxing formamide or with triethyl orthoformate followed by a nitrogen source (like ammonia (B1221849) or an amine) would lead to the formation of the corresponding 4-substituted-3-cyclopropyl-4-propyl-1H-pyrazolo[3,4-d]pyrimidine. For example, reaction with formic acid typically yields the pyrazolo[3,4-d]pyrimidin-4-one derivative.

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Reagent(s) | Expected Product |

|---|---|

| Formic Acid | 5-Cyclopropyl-6-propyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one |

| Triethyl orthoformate, then NH₃ | 4-Amino-5-cyclopropyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine |

Exploration of Other Fused Polycyclic Systems (e.g., Pyrazoloquinazolines, Pyrazolopyridines)

The versatile reactivity of this compound allows for its use as a key building block in the synthesis of various fused polycyclic systems, including the medicinally relevant pyrazoloquinazolines and pyrazolopyridines.

Pyrazoloquinazolines:

The synthesis of pyrazolo[1,5-a]quinazolines from 5-aminopyrazoles has been achieved through cyclocondensation reactions with suitable dielectrophilic partners. For instance, the reaction of 5-aminopyrazoles with enaminones of 1,3-cyclohexanedione (B196179) derivatives in refluxing glacial acetic acid has been reported to yield pyrazolo[1,5-a]quinazoline derivatives researchgate.netcu.edu.eg. In the case of this compound, a similar strategy could be employed. The reaction would likely proceed through an initial Michael addition of the exocyclic amino group to the enaminone, followed by dehydrative cyclization and aromatization to furnish the corresponding pyrazolo[1,5-a]quinazoline.

Another approach involves multi-component reactions. The reaction of 5-aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]quinazolines semanticscholar.org. The specific substitution pattern on the resulting quinazoline (B50416) ring would depend on the nature of the aldehyde and the 1,3-dicarbonyl compound used.

| Starting Materials | Reagents | Conditions | Product | Ref |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enaminone of 1,3-cyclohexanedione | Glacial acetic acid, reflux | Pyrazolo[1,5-a]quinazoline-3-carbonitrile | researchgate.netcu.edu.eg |

| 5-Aminopyrazole | o-Alkenyl aromatic isocyanides and diazo compounds | Copper catalyst | Pyrazolo[1,5-c]quinazoline | rsc.org |

Pyrazolopyridines:

The synthesis of pyrazolopyridines from 5-aminopyrazoles is well-documented and can be achieved through various synthetic routes. One common method is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones beilstein-journals.org. This reaction typically proceeds via a Michael addition of the C4 carbon of the pyrazole to the unsaturated ketone, followed by cyclization and dehydration. The electron-donating nature of the cyclopropyl and propyl groups in this compound is expected to enhance the nucleophilicity of the C4 position, thus facilitating this reaction.

Multi-component reactions are also widely employed for the synthesis of pyrazolopyridines. For example, the reaction of 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate) provides a direct route to functionalized pyrazolo[1,5-a]pyridines nih.gov. Another versatile method involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be tuned to produce halogenated or non-halogenated pyrazolo[3,4-b]pyridines nih.gov.

| Starting Materials | Reagents | Conditions | Product | Ref |

| 5-Aminopyrazole | α,β-Unsaturated ketones | Acidic or basic catalysis | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| 3-Amino-1H-pyrazoles | Aldehydes and activated methylene compounds | One-pot reaction | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazoles | Alkynyl aldehydes | Silver, iodine, or NBS | Pyrazolo[3,4-b]pyridines | nih.gov |

Mechanistic Investigations of Annulation Pathways

The formation of fused polycyclic systems from this compound involves intricate annulation pathways that are influenced by the electronic and steric properties of the substituents.

Mechanism of Pyrazoloquinazoline Formation:

The cyclocondensation reaction leading to pyrazolo[1,5-a]quinazolines generally initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the reaction partner. In the reaction with enaminones of 1,3-cyclohexanediones, the proposed mechanism involves a Michael addition of the amino group to the β-carbon of the enaminone. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks one of the carbonyl groups of the cyclohexanedione moiety. Subsequent dehydration and aromatization lead to the final pyrazolo[1,5-a]quinazoline product researchgate.netcu.edu.eg. The presence of the electron-donating propyl group at C4 would likely enhance the nucleophilicity of the exocyclic amino group, potentially accelerating the initial Michael addition step.

Mechanism of Pyrazolopyridine Formation:

The annulation pathways for the synthesis of pyrazolopyridines are diverse and depend on the specific reagents employed.

Reaction with α,β-Unsaturated Ketones: The generally accepted mechanism for the formation of pyrazolo[3,4-b]pyridines involves the initial Michael-type addition of the nucleophilic C4 carbon of the 5-aminopyrazole to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group of the ketone, leading to a dihydropyrazolopyridine intermediate. Subsequent dehydration and oxidation, often by air, yield the aromatic pyrazolo[3,4-b]pyridine beilstein-journals.org. The electron-donating character of the cyclopropyl and propyl groups in the target molecule would increase the electron density at the C4 position, thereby favoring the initial Michael addition.

Reaction with Alkynyl Aldehydes: A plausible mechanism for the formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes involves an initial condensation between the 5-amino group and the aldehyde to form an enamine intermediate. This is followed by a 6-endo-dig cyclization, where the C4 carbon of the pyrazole attacks the activated alkyne. Subsequent demetalation (if a metal catalyst is used) or protonation and aromatization afford the final product nih.gov. The regioselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions nih.gov.

The steric bulk of the cyclopropyl group at the C3 position could also play a role in directing the regioselectivity of these reactions, potentially favoring the formation of one isomer over another due to steric hindrance in the transition state.

| Reaction Type | Key Mechanistic Steps | Influence of Substituents |

| Pyrazolo[1,5-a]quinazoline formation (from enaminones) | Michael addition, Intramolecular cyclization, Dehydration, Aromatization | Electron-donating groups at C4 enhance the nucleophilicity of the amino group. |

| Pyrazolo[3,4-b]pyridine formation (from α,β-unsaturated ketones) | Michael addition, Intramolecular condensation, Dehydration, Oxidation | Electron-donating groups at C3 and C4 increase the nucleophilicity of the C4 carbon. |

| Pyrazolo[3,4-b]pyridine formation (from alkynyl aldehydes) | Condensation, 6-endo-dig cyclization, Aromatization | Steric hindrance from the C3-cyclopropyl group may influence regioselectivity. |

Structure Reactivity and Structure Property Relationships of Substituted Aminopyrazoles

Theoretical Structure-Reactivity Correlations

The reactivity of 3-cyclopropyl-4-propyl-1H-pyrazol-5-amine is fundamentally governed by the electronic and steric properties of its constituent groups: the pyrazole (B372694) core, the amine substituent, and the cyclopropyl (B3062369) and propyl side chains. The interplay of these factors dictates the rates and outcomes of chemical reactions. researchgate.net

Electronic Effects of Cyclopropyl and Propyl Substituents on Reaction Rates and Selectivity

The electronic nature of the substituents on the pyrazole ring significantly modulates its reactivity and the reactivity of the exocyclic amino group. Both the cyclopropyl and propyl groups are generally considered electron-donating, but they exert their influence through different mechanisms, leading to distinct effects on reaction rates and selectivity.

The propyl group at the C4 position is a simple alkyl group that acts as a weak electron-donating group primarily through a positive inductive effect (+I). This effect involves the polarization of the sigma (σ) bonds, pushing electron density towards the pyrazole ring. This donation of electron density slightly increases the nucleophilicity of the pyrazole ring and the adjacent C5-amine group, potentially accelerating reactions with electrophiles.

The cyclopropyl group at the C3 position has a more complex electronic profile. Due to the high p-character of its C-C bonds, a cyclopropyl ring can interact with adjacent π-systems, behaving in a manner similar to a vinyl group. stackexchange.com It can donate electron density through conjugation, a phenomenon that is not observed with a standard alkyl group like propyl. stackexchange.com This conjugative ability makes the cyclopropyl group a better π-electron donor than the propyl group. stackexchange.com

| Substituent | Position | Primary Electronic Effect | Description | Relative Steric Bulk |

|---|---|---|---|---|

| Cyclopropyl | C3 | π-Donation (Conjugation) | Donates electron density to the ring through orbital overlap, similar to a double bond. stackexchange.com | Spatially constrained and rigid. |

| Propyl | C4 | Inductive Effect (+I) | Donates electron density through the sigma bond network. | Flexible chain, can adopt various conformations. |

Steric Effects of Substituents on Reaction Pathways and Product Distribution

Steric hindrance, arising from the spatial arrangement and size of the substituents, plays a critical role in determining reaction pathways. mdpi.com In this compound, the substituents at positions 3 and 4 are adjacent to the reactive 5-amino group and the N1 position of the pyrazole ring.

The propyl group at C4, being a flexible alkyl chain, can adopt various conformations. While it introduces some steric bulk, its flexibility may allow it to move out of the way of an approaching reactant to some extent. However, its presence will still influence the accessibility of the C5-amino group and the N1 position.

The cyclopropyl group at C3 is more rigid and spatially defined than the propyl group. Its fixed orientation can create a more consistent steric shield on one side of the molecule. The combination of the propyl group at C4 and the cyclopropyl group at C3 creates a sterically crowded environment around the 5-amino group.

This crowding can significantly affect product distribution in reactions involving the amino group, such as acylation or alkylation. Reagents may face difficulty in approaching the nitrogen atom of the amine, potentially leading to slower reaction rates compared to less substituted aminopyrazoles. Furthermore, this steric hindrance can influence the regioselectivity of reactions involving the pyrazole ring itself, potentially favoring attack at the less hindered N1 position over the more sterically encumbered C5-amino group or N2 atom, depending on the reaction conditions. nih.gov

Principles of Molecular Recognition and Interaction Theory

The biological activity of aminopyrazoles often stems from their ability to act as ligands that bind to specific protein targets, such as kinases. nih.gov The principles of molecular recognition explain how the specific structural and chemical features of this compound enable it to interact with a biological receptor. wiley.com

Understanding Ligand-Binding Hypotheses Based on Molecular Features

The aminopyrazole scaffold is a well-established pharmacophore, particularly for kinase inhibitors. nih.gov The key to its function lies in its ability to form specific, directed interactions with amino acid residues in a protein's binding site.

For this compound, a ligand-binding hypothesis would be built on the following molecular features:

Hydrogen Bonding Core: The 5-amino group and the adjacent ring nitrogen (N1-H) can act as a hydrogen bond donor pair, while the pyrazole nitrogen at position 2 (N2) can act as a hydrogen bond acceptor. This arrangement is crucial for anchoring the ligand in the binding site, often forming key interactions with the "hinge" region of kinases.

Hydrophobic Pockets: The cyclopropyl and propyl substituents are nonpolar and lipophilic. They are ideally suited to occupy hydrophobic pockets within the protein's binding site. The distinct shapes and sizes of these groups can confer selectivity for a particular target, as the binding pocket must have a complementary shape to accommodate them. nih.gov

Rigid Scaffold: The pyrazole ring provides a rigid scaffold that holds the hydrogen-bonding groups and hydrophobic substituents in a well-defined spatial orientation. This pre-organization reduces the entropic penalty upon binding, contributing to a higher binding affinity. researchgate.net

The combination of a robust hydrogen-bonding motif with strategically placed hydrophobic groups forms the basis for the molecular recognition of this compound. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions in Molecular Systems

The stability of a ligand-protein complex is determined by the sum of various non-covalent interactions, with hydrogen bonding and hydrophobic interactions being paramount. nih.gov

Hydrogen Bonding: As mentioned, the aminopyrazole core is rich in hydrogen bonding capabilities. The N-H groups of the amine and the pyrazole ring are potent hydrogen bond donors, while the lone pair on the sp2-hybridized ring nitrogen is a strong hydrogen bond acceptor. rsc.orgresearchgate.net These interactions are highly directional and specific, ensuring the ligand adopts a precise orientation within the binding site. nih.gov

Hydrophobic Interactions: These interactions are non-directional and arise from the tendency of nonpolar groups to be excluded from the aqueous environment, leading to their association within the hydrophobic interior of a protein. The propyl and cyclopropyl groups contribute significantly to the binding affinity by engaging in van der Waals forces and hydrophobic contacts with nonpolar amino acid residues like leucine, valine, and phenylalanine in the binding pocket. researchgate.net The optimization of these hydrophobic interactions is a key strategy in drug design to enhance potency and selectivity. nih.gov

| Molecular Feature | Type of Interaction | Potential Interacting Partner (in a Protein) |

|---|---|---|

| 5-Amino Group (-NH₂) | Hydrogen Bond Donor | Carbonyl oxygen of protein backbone; Asp, Glu side chains. |

| Pyrazole Ring (-NH) | Hydrogen Bond Donor | Carbonyl oxygen of protein backbone; Asp, Glu side chains. |

| Pyrazole Ring (=N-) | Hydrogen Bond Acceptor | Backbone N-H; Lys, Arg, His side chains. |

| Cyclopropyl Group | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Phe, Trp side chains. |

| Propyl Group | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Phe, Trp side chains. |

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR) in a Physico-chemical Context

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. hilarispublisher.comej-chem.org For a compound like this compound, QSAR models would use calculated physicochemical descriptors to predict its activity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified using molecular descriptors, which can be categorized as electronic, steric, or hydrophobic.

Electronic Descriptors: These describe the electronic aspects of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). The electron-donating properties of the cyclopropyl and propyl groups would directly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and shape indices. The rigid, compact nature of the cyclopropyl group would be captured differently by these descriptors compared to the flexible, linear propyl chain.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (LogP), which measures a compound's lipophilicity. The propyl and cyclopropyl groups both increase the molecule's lipophilicity and would contribute significantly to its calculated LogP value.

By analyzing a series of related aminopyrazole derivatives, a QSAR model can be developed using statistical methods like multiple linear regression or partial least squares. mdpi.com Such a model could take the form:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This model can then be used to predict the activity of new, unsynthesized compounds and to understand which physicochemical properties are most important for the desired biological effect. For instance, a QSAR study might reveal that a specific steric volume at the C3 position and a certain level of hydrophobicity at C4 are optimal for activity, guiding the design of more potent analogues. mdpi.com

| Descriptor Class | Specific Descriptor Example | Influence of Substituents |

|---|---|---|

| Electronic | Partial Atomic Charges | Cyclopropyl and propyl groups alter the charge distribution on the pyrazole ring and amino group. |

| Steric | Molecular Volume / Shape Index | The rigid cyclopropyl and flexible propyl groups contribute differently to the overall molecular shape and size. |

| Hydrophobic | LogP (Partition Coefficient) | Both substituents increase lipophilicity, contributing positively to the LogP value. |

| Topological | Connectivity Indices (e.g., Chi indices) | Reflects the branching and connectivity of the cyclopropyl and propyl groups within the molecular structure. hilarispublisher.com |

Descriptor-Based Models for Predicting Chemical Behavior (e.g., reactivity, pKa values)

The chemical behavior of substituted aminopyrazoles, including the compound this compound, can be quantitatively predicted using descriptor-based models. These models, often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between the structural or physicochemical properties of a molecule, known as molecular descriptors, and a specific chemical property or biological activity. ej-chem.orgdrugdesign.org

A diverse range of molecular descriptors can be calculated to represent the structural and electronic features of substituted aminopyrazoles. These descriptors are broadly categorized as follows:

Constitutional (1D) Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include connectivity indices and topological charge indices. chemrevlett.com

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and provide information about its size, shape, and steric properties.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO-LUMO energies, partial atomic charges, and dipole moments. researchgate.net

Predicting Reactivity:

The reactivity of substituted aminopyrazoles, for instance, in electrophilic substitution reactions, is influenced by the electron density distribution within the pyrazole ring and on the exocyclic amino group. mdpi.com Descriptor-based models can be developed to predict the regioselectivity and rate of such reactions. For example, quantum chemical descriptors like the calculated partial charges on the ring carbon and nitrogen atoms can indicate the most probable sites for electrophilic attack. mdpi.com Similarly, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, respectively, which is crucial for understanding its reactivity in various chemical transformations. researchgate.net

Predicting pKa Values:

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding affinity. For substituted aminopyrazoles, the pKa values are primarily associated with the protonation of the pyrazole ring nitrogens and the exocyclic amino group.

QSPR models for pKa prediction typically employ a combination of electronic and topological descriptors. bohrium.comsemanticscholar.org For instance, descriptors that quantify the electron-donating or electron-withdrawing nature of the substituents on the pyrazole ring are highly influential in determining the basicity of the ring nitrogens. mdpi.com The presence of electron-donating groups, such as alkyl groups, generally increases the pKa, making the compound more basic, while electron-withdrawing groups have the opposite effect. mdpi.com

A study on the basicity of a large set of pyrazoles utilized theoretical calculations to predict their pKa values, demonstrating a good correlation between the calculated and experimental data. mdpi.com The models often incorporate dummy variables to account for specific structural features like the position of protonation. mdpi.com

Below is an interactive data table illustrating the types of descriptors that can be used in such predictive models.

| Descriptor Category | Specific Descriptor Examples | Predicted Chemical Behavior |

| Constitutional | Molecular Weight, Atom Count | General physical properties |

| Topological | Connectivity Indices, Wiener Index | Reactivity, pKa |

| Electronic | Partial Atomic Charges, Dipole Moment | Reactivity, pKa |

| Quantum Chemical | HOMO/LUMO Energies, Electron Density | Reactivity |

3D-QSAR Techniques for Conformational and Steric Requirements

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) techniques are powerful computational methods used to understand the relationship between the three-dimensional properties of a molecule and its biological activity. nih.gov For substituted aminopyrazoles like this compound, 3D-QSAR studies can provide valuable insights into the conformational and steric requirements for optimal interaction with a biological target. The two most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

Comparative Molecular Field Analysis (CoMFA):

CoMFA involves aligning a series of molecules with known activities over a 3D grid. researchgate.net For each molecule, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. These calculated energy values serve as the descriptors in a partial least squares (PLS) regression analysis to build a predictive model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

For a series of aminopyrazole derivatives, a CoMFA study could reveal the following:

Sterically Favored Regions: Green contours in the CoMFA map would indicate areas where bulky substituents are preferred, suggesting the presence of a spacious hydrophobic pocket in the receptor's binding site.

Sterically Disfavored Regions: Yellow contours would highlight regions where bulky groups would lead to a decrease in activity, indicating steric hindrance.

Electropositive Favored Regions: Blue contours would show areas where positively charged or electron-donating groups enhance activity.

Electronegative Favored Regions: Red contours would indicate regions where negatively charged or electron-withdrawing groups are beneficial for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA):

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This provides a more comprehensive understanding of the intermolecular interactions between the ligand and the receptor. The use of a Gaussian-type distance dependence between the grid points and the atoms of the molecule in CoMSIA results in smoother and more interpretable contour maps. researchgate.net

A CoMSIA study on aminopyrazoles could provide more detailed information on the specific types of interactions that are crucial for their biological activity. For example, the hydrogen bond donor and acceptor maps could pinpoint the exact locations where hydrogen bonding interactions with the receptor are critical, guiding the design of new analogs with improved binding affinity.

A hypothetical summary of findings from a 3D-QSAR study on a series of aminopyrazole derivatives is presented in the interactive table below.

| 3D-QSAR Field | Favorable Modification at C3-position | Favorable Modification at C4-position | Favorable Modification at N1-position |

| Steric | Bulky, hydrophobic group (e.g., cyclopropyl) | Small, non-bulky group (e.g., methyl) | Moderate-sized substituent |

| Electrostatic | Electron-donating group | Neutral or weakly electron-withdrawing group | Group with some positive potential |

| Hydrophobic | Hydrophobic substituent | Less hydrophobic substituent | Hydrophobic substituent |

| H-Bond Donor | Not critical | Potential for H-bond donor | Not critical |

| H-Bond Acceptor | Potential for H-bond acceptor | Not critical | Potential for H-bond acceptor |

Such 3D-QSAR studies have been successfully applied to various series of pyrazole derivatives to guide the design of new compounds with enhanced biological activities, such as antimicrobial or antitumor agents. proquest.comnih.govrsc.org The insights gained from these models regarding the conformational and steric requirements are instrumental in the rational design of more potent and selective aminopyrazole-based therapeutic agents.

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-4-propyl-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions starting with cyclopropane derivatives and pyrazole precursors. A common method includes:

- Cyclization : Reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine derivatives to form the pyrazole core .

- Substitution : Introduction of the propyl group via nucleophilic substitution or alkylation under basic conditions (e.g., using triethylamine in dichloromethane) .

- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization to isolate the final product .

Key reagents : Phosphorus oxychloride, Pd/C for hydrogenation, and acyl chlorides for functionalization .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropane integrity. For example, cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ peak at m/z 215) .

- IR Spectroscopy : Identifies amine (-NH) stretches (~3300 cm) and pyrazole ring vibrations (~1600 cm) .

Q. What in vitro models assess its antimicrobial activity?

- Bacterial Strains : Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative (e.g., Escherichia coli ATCC 25922) .

- Fungal Strains : Aspergillus flavus and Fusarium verticillioides .

- Methodology : Broth microdilution assays (MIC determination) with streptomycin/nystatin as positive controls .

Advanced Research Questions

Q. How can substituent optimization enhance antimicrobial efficacy?

Q. What crystallographic challenges arise in structural analysis?

- Crystal Growth : Requires slow evaporation of polar solvents (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperatures (173 K) minimizes thermal motion artifacts .

- Refinement : SHELXL software resolves disorder in cyclopropyl groups, with R-factors <0.05 for reliable bond-length validation .

Q. How to address contradictions in biological activity data?

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare MIC values across replicates .

- Mechanistic Studies :

Experimental Design Considerations

- Control Groups : Include vehicle (DMSO) and reference antibiotic controls to normalize plate-to-plate variability in antimicrobial assays .

- Reaction Optimization : Design of Experiments (DoE) for temperature (35–80°C) and catalyst loading (e.g., CuBr vs. Pd/C) to maximize yield .

- Data Reproducibility : Triplicate runs for spectral characterization and biological assays, with %RSD <5% for reliable reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。